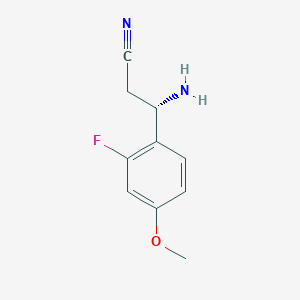

(3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile

Description

Properties

Molecular Formula |

C10H11FN2O |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |

InChI Key |

GEQICAYMNZUKER-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](CC#N)N)F |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a series of reactions, including condensation with an appropriate amine, to form an intermediate imine.

Reduction and Nitrile Formation: The imine is then reduced, and a nitrile group is introduced through a cyanation reaction.

Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a valuable building block in drug design.

Anticancer Activity

Recent studies have demonstrated that derivatives of (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile exhibit anticancer properties. For instance, compounds synthesized from this precursor have shown improved cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Structure-Activity Relationship Studies

The compound's unique structure facilitates extensive structure-activity relationship (SAR) studies. These studies are crucial for optimizing the pharmacological properties of new drug candidates.

Research indicates that modifications to the phenyl group or the amino side chain can significantly enhance the biological activity of related compounds. For example, the introduction of various substituents on the aromatic ring has been linked to increased potency against specific targets, including enzymes involved in cancer metabolism .

Synthesis of Chiral Compounds

The chiral nature of this compound makes it an important compound for synthesizing other chiral molecules. Its utility in asymmetric synthesis has been explored extensively.

Enantioselective Synthesis

The compound serves as a precursor in enantioselective synthesis pathways, which are critical for producing biologically active compounds with desired stereochemistry. Techniques such as lipase-catalyzed reactions have been employed to achieve high enantiomeric excess .

Case Study: Development of NNMT Inhibitors

A notable application of this compound is its use in developing inhibitors for nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism. The design and synthesis of high-affinity inhibitors using this compound have shown promising results, which could lead to new therapeutic strategies against cancer .

| Study | Target | Outcome |

|---|---|---|

| NNMT Inhibitors | Cancer Metabolism | High-affinity inhibitors developed with promising efficacy |

Case Study: Anticancer Compound Synthesis

Another study focused on synthesizing a series of compounds derived from this compound, leading to several candidates that exhibited enhanced cytotoxic effects compared to existing therapies .

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Similar Compounds

*Data inferred from structural analogs; exact values for the target compound require further verification.

Key Observations:

- Substituent Effects: The 2-fluoro-4-methoxy substituents in the target compound create a para-methoxy and ortho-fluoro arrangement, which may enhance electron-donating effects (from OMe) and steric hindrance compared to the 2-fluoro-5-methoxy isomer (meta-methoxy) .

Molecular Weight and Polarity :

- The chloro-substituted analog has a higher molecular weight (198.62 vs. 194.21) due to chlorine’s atomic mass, whereas the methoxy-containing compounds share similar weights.

- Methoxy groups increase polarity compared to chloro substituents, which may influence solubility and chromatographic behavior .

Biological Activity

(3S)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a nitrile group, and a fluoro-substituted methoxyphenyl moiety, suggest promising biological activity. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₁FN₂O

- Molecular Weight : 201.22 g/mol

- Functional Groups : Amino group (-NH₂), nitrile group (-C≡N), and methoxy-substituted phenyl ring.

The presence of these functional groups allows for various chemical transformations essential for biological interactions. The stereocenter at the 3-position contributes to the compound's specificity in interactions with biological targets.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits several pharmacological properties. The compound's biological activity is often assessed through bioassays that measure its efficacy against specific biological targets. Notably, compounds with similar structures have been explored for their roles as enzyme inhibitors or receptor modulators, indicating that this compound may also possess similar therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for drug development. Modifications in the molecular structure can lead to variations in biological effects. For instance, studies have shown that changes in substituents on the phenyl ring can significantly alter the compound's activity against various biological targets .

A comparative analysis of related compounds reveals that slight variations in substituents can lead to significant differences in their pharmacological profiles. For example, compounds with different fluorine placements on the aromatic ring exhibited varying potencies against specific receptors .

Inhibitory Activity

Research has indicated that this compound may act as an inhibitor of certain enzymes involved in disease pathways. For example, studies have shown that similar compounds can inhibit key enzymes related to tuberculosis treatment, showcasing the potential of this compound in addressing urgent medical needs .

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance have been conducted to understand how this compound interacts with biological macromolecules like proteins and nucleic acids. These studies are vital for elucidating the mechanisms of action and guiding further modifications to enhance efficacy and reduce toxicity .

Potential Applications

Given its structural features, this compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its unique binding properties may confer advantages in drug design, particularly in developing treatments for conditions such as tuberculosis and other infectious diseases .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₁FN₂O |

| Molecular Weight | 201.22 g/mol |

| Pharmacological Properties | Potential enzyme inhibitor; receptor modulator |

| Structure-Activity Relationship | Modifications lead to varied biological effects |

| Research Findings | Inhibitory activity against enzymes; interaction studies ongoing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.